REACTION_SMILES
|
[Br-:1].[CH2:2]([CH:3]([CH3:4])[CH3:5])[Mg+:6].[CH3:12][CH:13]([O:14][B:16]1[O:17][C:18]2([CH3:28])[CH:19]([O:20]1)[CH2:21][CH:22]1[C:23]([CH3:26])([CH3:27])[CH:24]2[CH2:25]1)[CH3:15].[CH3:7][CH2:8][O:9][CH2:10][CH3:11].[CH:41]([O:42][CH:43]([CH3:44])[CH3:45])([CH3:46])[CH3:47].[Cl-:29].[Na+:30].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[S:36](=[O:37])(=[O:38])([OH:39])[OH:40]>>[CH2:2]([CH:3]([CH3:4])[CH3:5])[B:16]1[O:17][C:18]2([CH3:28])[CH:19]([O:20]1)[CH2:21][CH:22]1[C:23]([CH3:26])([CH3:27])[CH:24]2[CH2:25]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Br-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[Mg+]
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Name
|
CC(C)OB1OC2CC3CC(C3(C)C)C2(C)O1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)OB1OC2CC3CC(C3(C)C)C2(C)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)OC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CB1OC2CC3CC(C3(C)C)C2(C)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br-:1].[CH2:2]([CH:3]([CH3:4])[CH3:5])[Mg+:6].[CH3:12][CH:13]([O:14][B:16]1[O:17][C:18]2([CH3:28])[CH:19]([O:20]1)[CH2:21][CH:22]1[C:23]([CH3:26])([CH3:27])[CH:24]2[CH2:25]1)[CH3:15].[CH3:7][CH2:8][O:9][CH2:10][CH3:11].[CH:41]([O:42][CH:43]([CH3:44])[CH3:45])([CH3:46])[CH3:47].[Cl-:29].[Na+:30].[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1.[S:36](=[O:37])(=[O:38])([OH:39])[OH:40]>>[CH2:2]([CH:3]([CH3:4])[CH3:5])[B:16]1[O:17][C:18]2([CH3:28])[CH:19]([O:20]1)[CH2:21][CH:22]1[C:23]([CH3:26])([CH3:27])[CH:24]2[CH2:25]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[Mg+]
|
Name
|
CC(C)OB1OC2CC3CC(C3(C)C)C2(C)O1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)OB1OC2CC3CC(C3(C)C)C2(C)O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)OC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CB1OC2CC3CC(C3(C)C)C2(C)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |